molecular formula C10H18ClNO2 B1457336 2-(Morpholin-3-yl)cyclohexan-1-one hydrochloride CAS No. 1423034-06-3

2-(Morpholin-3-yl)cyclohexan-1-one hydrochloride

Cat. No. B1457336
CAS RN: 1423034-06-3
M. Wt: 219.71 g/mol
InChI Key: NLTSJKCFLHSPJL-UHFFFAOYSA-N
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Description

2-(Morpholin-3-yl)cyclohexan-1-one hydrochloride, also known as MCHH, is a member of the morpholine class of heterocyclic compounds. It is an organic compound with a molecular formula of C7H13NO.HCl and a molecular weight of 163.6 g/mol. MCHH has a variety of industrial and scientific applications, including use in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, MCHH has been extensively studied for its biochemical and physiological effects on a variety of organisms, including humans.

Scientific Research Applications

Synthesis and Chemical Reactions

  • The compound has been studied for its reactivity in oxidation processes, where enamines like 4-(1-cyclohexen-1-yl)-morpholine undergo oxidation to produce N-acetyl-morpholine and 2-morpholino-ketones, showcasing its potential in organic synthesis and modification reactions (Corbani, Rindonek, & Scolastico, 1973).
  • It also plays a role in the Mannich reaction, a method for forming bond connections between amines, aldehydes, and ketones, leading to complex molecules with potential pharmacological activities (Ohashi, Takahashi, Inoue, & Sato, 1975).
  • Another study demonstrated its utility in the synthesis of 2-aryl-5,6,7,8-tetrahydro-3-cinnolinones, highlighting its versatility in creating heterocyclic compounds that are significant in medicinal chemistry (Ahn & Lee, 1985).

Material Science and Catalysis

  • In material science, morpholine derivatives have been investigated for their role in forming compounds with potential as catalysts or in material synthesis. For example, studies on morpholine enamines interacting with different acylating agents have revealed pathways to novel cyclohexanone derivatives, which could be critical in developing new materials or catalysts (Hamana & Noda, 1965).

Pharmaceutical Chemistry

  • In pharmaceutical chemistry, morpholine derivatives, including 2-(Morpholin-3-yl)cyclohexan-1-one, are precursors in the synthesis of compounds with potential therapeutic applications. For instance, research on the synthesis of tertiary aminoalkanol hydrochlorides from similar structures has explored their antitumor activities, underscoring the compound's importance in drug development (Isakhanyan et al., 2016).

Environmental and Combustion Studies

  • Environmental and combustion studies have looked into the behavior of morpholine and its derivatives, including 2-(Morpholin-3-yl)cyclohexan-1-one, in low-pressure flames, providing insights into the combustion chemistry of oxygenated nitrogen-containing fuels. Such research aids in understanding pollutant formation and seeking cleaner combustion technologies (Lucassen et al., 2009).

properties

IUPAC Name

2-morpholin-3-ylcyclohexan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c12-10-4-2-1-3-8(10)9-7-13-6-5-11-9;/h8-9,11H,1-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTSJKCFLHSPJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)C2COCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Morpholin-3-yl)cyclohexan-1-one hydrochloride
Reactant of Route 2
2-(Morpholin-3-yl)cyclohexan-1-one hydrochloride
Reactant of Route 3
2-(Morpholin-3-yl)cyclohexan-1-one hydrochloride
Reactant of Route 4
2-(Morpholin-3-yl)cyclohexan-1-one hydrochloride
Reactant of Route 5
2-(Morpholin-3-yl)cyclohexan-1-one hydrochloride
Reactant of Route 6
2-(Morpholin-3-yl)cyclohexan-1-one hydrochloride

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